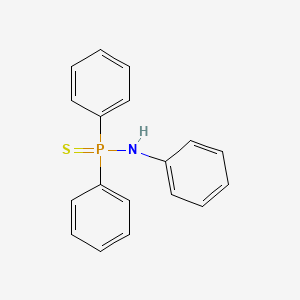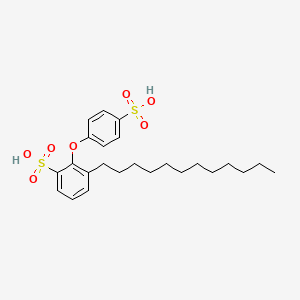
2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a dodecyl chain and a sulphophenoxy group attached to a benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid typically involves the sulfonation of dodecylbenzene followed by the introduction of a sulphophenoxy group. The reaction conditions often require the use of concentrated sulfuric acid or sulfur trioxide as sulfonating agents. The process can be summarized as follows:
Sulfonation of Dodecylbenzene: Dodecylbenzene is reacted with concentrated sulfuric acid or sulfur trioxide to form dodecylbenzenesulfonic acid.
Introduction of Sulphophenoxy Group: The dodecylbenzenesulfonic acid is then reacted with phenol in the presence of a catalyst to introduce the sulphophenoxy group, forming the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. It targets cell membranes and proteins, disrupting their structure and function, which can lead to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: A simpler aromatic sulfonic acid with similar chemical properties but lacks the dodecyl and sulphophenoxy groups.
Alkylbenzene Sulfonates: A class of compounds with similar surfactant properties but different alkyl chain lengths and structures.
Uniqueness
2(Or 5)-dodecyl-5(or 2)-(4-sulphophenoxy)benzenesulphonic acid is unique due to its specific combination of a dodecyl chain and a sulphophenoxy group, which enhances its surfactant properties and makes it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
40305-80-4 |
|---|---|
Molekularformel |
C24H34O7S2 |
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
3-dodecyl-2-(4-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C24H34O7S2/c1-2-3-4-5-6-7-8-9-10-11-13-20-14-12-15-23(33(28,29)30)24(20)31-21-16-18-22(19-17-21)32(25,26)27/h12,14-19H,2-11,13H2,1H3,(H,25,26,27)(H,28,29,30) |
InChI-Schlüssel |
GBIRRIOXOHFVKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)OC2=CC=C(C=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
![2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate](/img/structure/B14166037.png)
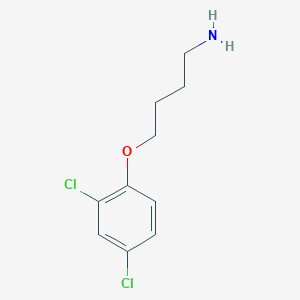
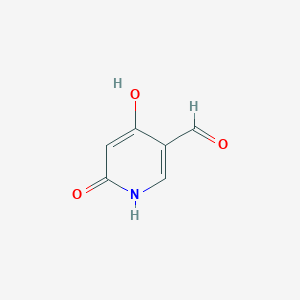
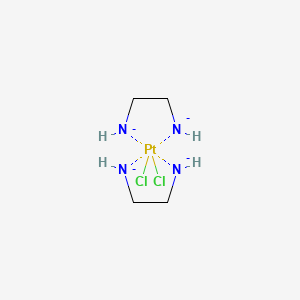
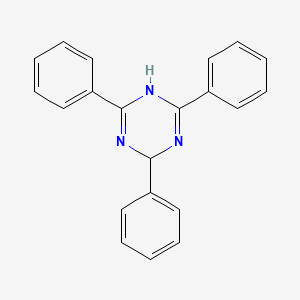
![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)

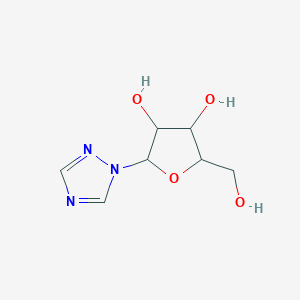
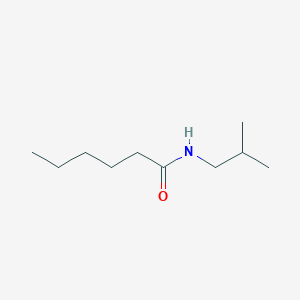
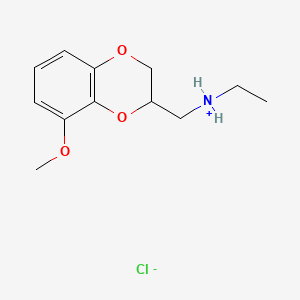
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile](/img/structure/B14166123.png)
![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)
